

Technical Guide: Physical Characteristics of 1-(4-(Trifluoromethoxy)phenyl)ethanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(4-(Trifluoromethoxy)phenyl)ethanamine
	ne
Cat. No.:	B047667

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Trifluoromethoxy)phenyl)ethanamine is a substituted phenethylamine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the trifluoromethoxy group, can significantly influence its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physical characteristics of **1-(4-(Trifluoromethoxy)phenyl)ethanamine** and its hydrochloride salt, supported by detailed experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the available physical and chemical data for **1-(4-(Trifluoromethoxy)phenyl)ethanamine** and its hydrochloride salt is presented below. It is important to note that variations in reported values may exist between different commercial suppliers and databases. The CAS numbers are provided to distinguish between the free base and its salt form, as well as its structural isomer.

Property	1-(4-(Trifluoromethoxy)phenyl)ethanamine	1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride
Synonyms	1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine	(Trifluoromethoxy)phenyl)ethanamine HCl
CAS Number	123195-23-3[1][2]	1373925-08-6[3]
Molecular Formula	C ₉ H ₁₀ F ₃ NO[1]	C ₉ H ₁₁ ClF ₃ NO[3]
Molecular Weight	205.18 g/mol [1]	241.64 g/mol [3]
Appearance	Colorless to light-colored liquid[4]	White to light brown solid[5]
Boiling Point	69.7-70.1 °C (Note: This may be for an isomer)[2]	Not available
Density	1.228 g/cm ³ (Note: This may be for an isomer)[2]	Not available
Solubility	Poorly soluble in water; Soluble in common organic solvents like ethanol and dichloromethane.[4]	>50 mg/mL in water[6]

Note: Some sources associate CAS number 123195-23-3 with the isomer 2-(4-(Trifluoromethoxy)phenyl)ethylamine.[2][7] The physical data from such sources should be treated with caution when referring to **1-(4-(Trifluoromethoxy)phenyl)ethanamine**.

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of **1-(4-(Trifluoromethoxy)phenyl)ethanamine** are outlined below. These are generalized protocols and may require optimization based on the specific properties of the compound and available laboratory equipment.

Determination of Boiling Point (Micro Method)

Due to the potentially high boiling point of aromatic amines, a micro-boiling point determination using a Thiele tube is a suitable method that requires a small amount of sample.

Apparatus:

- Thiele tube
- High-boiling point heating oil (e.g., mineral oil)
- Thermometer (calibrated)
- Capillary tubes (sealed at one end)
- Small test tube
- Bunsen burner or heating mantle
- Sample of **1-(4-(Trifluoromethoxy)phenyl)ethanamine**

Procedure:

- Introduce a small amount (a few drops) of the liquid amine into the small test tube.
- Place a capillary tube, with its sealed end uppermost, into the liquid in the test tube.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Place the thermometer and attached sample tube into the Thiele tube containing heating oil, ensuring the sample is immersed in the oil.
- Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue gentle heating until a continuous and rapid stream of bubbles is observed.

- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
- Record the temperature. For high accuracy, the determination should be repeated.
- If the atmospheric pressure is not 760 mmHg, a pressure correction should be applied to the observed boiling point.

Determination of Density (Pycnometer Method)

The density of liquid **1-(4-(Trifluoromethoxy)phenyl)ethanamine** can be accurately determined using a pycnometer.

Apparatus:

- Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Distilled water (for calibration)
- Acetone (for cleaning and drying)
- Sample of **1-(4-(Trifluoromethoxy)phenyl)ethanamine**

Procedure:

- Calibration of the Pycnometer:
 - Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.
 - Accurately weigh the empty, dry pycnometer (m_0).

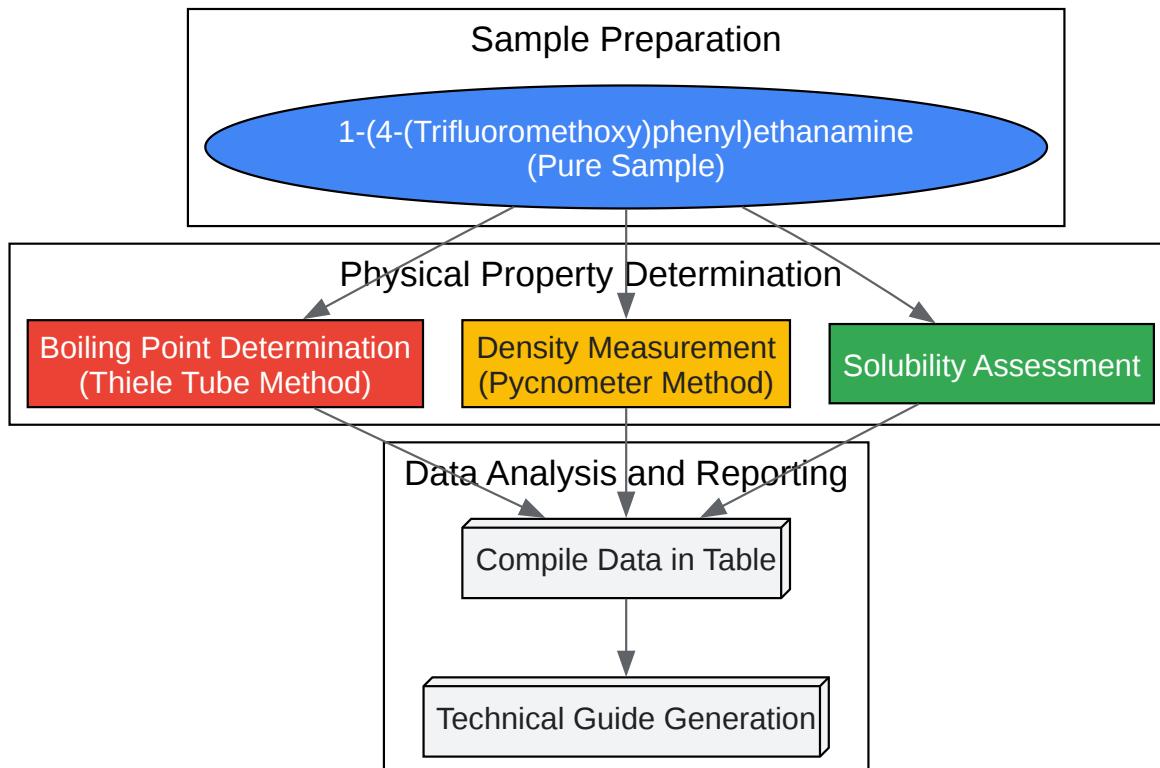
- Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to emerge from the capillary.
- Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).
- Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (m_1).
- The volume of the pycnometer (V) can be calculated using the density of water (ρ_{water}) at the specific temperature: $V = (m_1 - m_0) / \rho_{\text{water}}$.
- Measurement of the Sample Density:
 - Empty and dry the pycnometer.
 - Fill the pycnometer with **1-(4-(Trifluoromethoxy)phenyl)ethanamine**.
 - Follow the same procedure of inserting the stopper, equilibrating in the water bath to the same temperature, drying the exterior, and weighing the filled pycnometer (m_2).
 - The density of the sample (ρ_{sample}) is calculated as: $\rho_{\text{sample}} = (m_2 - m_0) / V$.

Determination of Solubility

A qualitative assessment of solubility in water and common organic solvents can be performed as follows.

Apparatus:

- Small test tubes
- Vortex mixer or stirring rods
- Graduated pipettes
- Solvents: Deionized water, ethanol, dichloromethane, acetone, hexane.
- Sample of **1-(4-(Trifluoromethoxy)phenyl)ethanamine**


Procedure:

- Place a small, measured amount of the amine (e.g., 10 mg) into a series of clean, dry test tubes.
- To each test tube, add a measured volume of a different solvent (e.g., 1 mL), starting with water.
- Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).
- Visually observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent at that concentration.
- If the compound does not dissolve, it can be classified as sparingly soluble or insoluble. Gentle warming can be applied to assess temperature effects on solubility.
- Repeat the process for each of the selected organic solvents.
- The solubility of the hydrochloride salt in water is expected to be significantly higher due to its ionic nature. The same procedure can be followed to confirm this.

Experimental Workflow Visualization

The logical flow for determining the key physical characteristics of **1-(4-(Trifluoromethoxy)phenyl)ethanamine** is depicted in the following diagram.

Experimental Workflow for Physical Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for determining physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]

- 2. (2-[4-(TRIFLUOROMETHOXY)PHENYL]ETHYL)AMINE | 123195-23-3
[m.chemicalbook.com]
- 3. 1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | C9H11ClF3NO | CID 67510291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-[4-(Trifluoromethoxy)Phenyl]Ethylamine | Structure, Uses, Safety, Supplier & Chemical Data China [nj-finechem.com]
- 5. (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride [Izchemical.com]
- 6. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]
- 7. 123195-23-3 CAS MSDS ((2-[4-(TRIFLUOROMETHOXY)PHENYL]ETHYL)AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physical Characteristics of 1-(4-(Trifluoromethoxy)phenyl)ethanamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047667#1-4-trifluoromethoxy-phenyl-ethanamine-physical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

